molecular formula C15H10FNO B5431593 N-(3-fluorophenyl)-3-phenylprop-2-ynamide

N-(3-fluorophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5431593
M. Wt: 239.24 g/mol
InChI Key: SULCUNWTESHQHZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-phenylprop-2-ynamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a phenylprop-2-ynamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-phenylprop-2-ynamide typically involves the reaction of 3-fluoroaniline with phenylacetylene under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as potassium carbonate. The process may involve the use of solvents like dimethylformamide (DMF) or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic systems. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-fluorophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(3-fluorophenyl)-3-phenylprop-2-ynamide is unique due to its specific combination of a fluorophenyl group and a phenylprop-2-ynamide backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULCUNWTESHQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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